3-Ethyl-2,4-dimethyl-4H-pyrrolo[3,2-b]pyridine-6-carboxamide
Description
4H-PYRROLO[3,2-B]PYRIDINE-6-CARBOXAMIDE, 3-ETHYL-2,4-DIMETHYL- is a nitrogen-containing heterocyclic compound. Compounds with such structures are significant in various fields, including pharmaceuticals, organic materials, and bioactive molecules. This compound is part of the pyrrolopyridine family, known for its diverse biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C12H15N3O |
|---|---|
Molecular Weight |
217.27 g/mol |
IUPAC Name |
3-ethyl-2,4-dimethylpyrrolo[3,2-b]pyridine-6-carboxamide |
InChI |
InChI=1S/C12H15N3O/c1-4-9-7(2)14-10-5-8(12(13)16)6-15(3)11(9)10/h5-6H,4H2,1-3H3,(H2,13,16) |
InChI Key |
LGMHCKYZMNNDDV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2C(=CC(=CN2C)C(=O)N)N=C1C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-PYRROLO[3,2-B]PYRIDINE-6-CARBOXAMIDE, 3-ETHYL-2,4-DIMETHYL- typically involves multi-step processes. One common method includes the cyclization of pyrrole derivatives with appropriate reagents under controlled conditions. For instance, the preparation might involve the use of acyl (bromo)acetylenes and propargylamine, followed by intramolecular cyclization catalyzed by Cs2CO3/DMSO .
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4H-PYRROLO[3,2-B]PYRIDINE-6-CARBOXAMIDE, 3-ETHYL-2,4-DIMETHYL- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Sodium hydride, alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield corresponding ketones or aldehydes, while reduction could produce amines or alcohols .
Scientific Research Applications
4H-PYRROLO[3,2-B]PYRIDINE-6-CARBOXAMIDE, 3-ETHYL-2,4-DIMETHYL- has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial, antiviral, and antifungal agent.
Medicine: Explored for its anti-inflammatory, antitumor, and kinase inhibitory activities.
Industry: Utilized in the development of organic materials and natural products .
Mechanism of Action
The mechanism of action of 4H-PYRROLO[3,2-B]PYRIDINE-6-CARBOXAMIDE, 3-ETHYL-2,4-DIMETHYL- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the fibroblast growth factor receptor (FGFR) signaling pathway, which is crucial in various types of tumors. This inhibition can lead to the suppression of cell proliferation, migration, and invasion .
Comparison with Similar Compounds
Similar Compounds
4H-PYRROLO[3,2-C]PYRIDIN-4-ONE: Another pyrrolopyridine derivative with similar biological activities.
1H-PYRROLO[2,3-B]PYRIDINE: Known for its potent FGFR inhibitory activity
Uniqueness
4H-PYRROLO[3,2-B]PYRIDINE-6-CARBOXAMIDE, 3-ETHYL-2,4-DIMETHYL- stands out due to its specific structural configuration, which may confer unique biological activities and therapeutic potential compared to other pyrrolopyridine derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
